2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]-: is a chemical compound that belongs to the thiazolidinedione class. Thiazolidinediones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by the presence of a thiazolidinedione ring substituted with a 3,5-dimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]- typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 2,4-thiazolidinedione with 3,5-dimethoxybenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinedione ring, potentially converting them to hydroxyl groups.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology and Medicine: The compound has been studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It is also investigated for its role as a peroxisome proliferator-activated receptor (PPAR) agonist, which is significant in the treatment of metabolic disorders such as diabetes .
Industry: In the industrial sector, derivatives of this compound are explored for their potential use in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of active ingredients.
Mechanism of Action
The primary mechanism of action of 2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]- involves its role as a PPAR agonist. PPARs are nuclear receptors that regulate the expression of genes involved in glucose and lipid metabolism. By activating PPARs, this compound can enhance insulin sensitivity, reduce blood glucose levels, and modulate lipid metabolism . This makes it a potential candidate for the treatment of type 2 diabetes and related metabolic disorders.
Comparison with Similar Compounds
- 2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-
- 2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]-
Comparison: Compared to its analogs, 2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]- is unique due to the presence of two methoxy groups on the aromatic ring. This structural difference can influence its chemical reactivity and biological activity. For instance, the additional methoxy group may enhance its ability to interact with biological targets, potentially leading to improved therapeutic effects .
Properties
CAS No. |
313957-99-2 |
---|---|
Molecular Formula |
C12H11NO4S |
Molecular Weight |
265.29 g/mol |
IUPAC Name |
5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H11NO4S/c1-16-8-3-7(4-9(6-8)17-2)5-10-11(14)13-12(15)18-10/h3-6H,1-2H3,(H,13,14,15) |
InChI Key |
VRHTYBLWNKWMQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C=C2C(=O)NC(=O)S2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.